molecular formula C20H30N4O4 B14017820 Tert-butyl 4-[4-nitro-3-(piperidin-1-YL)phenyl]piperazine-1-carboxylate

Tert-butyl 4-[4-nitro-3-(piperidin-1-YL)phenyl]piperazine-1-carboxylate

Cat. No.: B14017820
M. Wt: 390.5 g/mol
InChI Key: MXYRPOCPGWCNQG-UHFFFAOYSA-N
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Description

Tert-butyl 4-[4-nitro-3-(piperidin-1-yl)phenyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[4-nitro-3-(piperidin-1-yl)phenyl]piperazine-1-carboxylate typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[4-nitro-3-(piperidin-1-yl)phenyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various organic solvents like ethanol and dichloromethane. Reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a wide range of functionalized piperazine compounds.

Mechanism of Action

The mechanism of action of tert-butyl 4-[4-nitro-3-(piperidin-1-yl)phenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with various biological receptors. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-[4-nitro-3-(piperidin-1-yl)phenyl]piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H30N4O4

Molecular Weight

390.5 g/mol

IUPAC Name

tert-butyl 4-(4-nitro-3-piperidin-1-ylphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C20H30N4O4/c1-20(2,3)28-19(25)23-13-11-21(12-14-23)16-7-8-17(24(26)27)18(15-16)22-9-5-4-6-10-22/h7-8,15H,4-6,9-14H2,1-3H3

InChI Key

MXYRPOCPGWCNQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCCCC3

Origin of Product

United States

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